beta-D-Glucosamine pentaacetate
Description
Beta-D-glucosamine pentaacetate (CAS: 7772-79-4) is an acetylated derivative of glucosamine, a naturally occurring amino sugar. Its molecular formula is C₁₆H₂₃NO₁₀, with a molecular weight of 389.35–389.4 g/mol . Structurally, it features five acetyl groups attached to the hydroxyl and amine moieties of the glucosamine backbone, enhancing its stability and lipophilicity compared to its non-acetylated counterpart .
Properties
IUPAC Name |
[(4R)-5-acetamido-3,4,6-triacetyloxyoxan-2-yl]methyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO10/c1-7(18)17-13-15(25-10(4)21)14(24-9(3)20)12(6-23-8(2)19)27-16(13)26-11(5)22/h12-16H,6H2,1-5H3,(H,17,18)/t12?,13?,14?,15-,16?/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVPIZHVSWNOZMN-IBHBGHMQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1[C@H](C(C(OC1OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Beta-D-Glucosamine pentaacetate can be synthesized through the acetylation of beta-D-glucosamine. The process typically involves the use of acetic anhydride and a catalyst such as pyridine. The reaction is carried out under controlled conditions to ensure the complete acetylation of the glucosamine molecule .
Industrial Production Methods: In industrial settings, the production of this compound involves similar acetylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Beta-D-Glucosamine pentaacetate undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield beta-D-glucosamine.
Oxidation: The compound can be oxidized to form corresponding glucosamine derivatives.
Substitution: The acetyl groups can be substituted with other functional groups under specific reaction conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Various nucleophiles can be used to replace the acetyl groups.
Major Products Formed:
Hydrolysis: Beta-D-glucosamine.
Oxidation: Oxidized glucosamine derivatives.
Substitution: Glucosamine derivatives with different functional groups.
Scientific Research Applications
Research Applications
1. Cell Biology
Beta-D-Glucosamine pentaacetate is utilized in cell culture and modification processes. It serves as a substrate for glycosylation reactions, which are crucial in the study of cell signaling and interactions. Its ability to influence cellular processes makes it valuable in research focusing on cellular metabolism and differentiation .
2. Pharmacological Studies
Research indicates that glucosamine derivatives may have therapeutic effects on osteoarthritis and joint health. A study involving glucosamine-based supplements showed promising results in alleviating symptoms associated with knee osteoarthritis . While this compound itself has not been directly studied for these effects, its structural similarity to other glucosamine compounds suggests potential benefits.
3. Nutraceutical Formulations
This compound is explored as an ingredient in dietary supplements aimed at joint health. Its role as a precursor to glycosaminoglycans could support cartilage health and function . The combination of glucosamine with other compounds like chondroitin sulfate has been shown to enhance the efficacy of joint health supplements .
Case Studies
Case Study 1: Osteoarthritis Management
A randomized controlled trial investigated the effects of a glucosamine-based dietary supplement on patients with knee osteoarthritis. The study found that participants taking the supplement experienced significant improvements in pain levels and joint function compared to a placebo group . Although this compound was not the specific compound used, the findings underscore the potential benefits of glucosamine derivatives.
Case Study 2: Cell Proliferation Studies
In vitro studies have shown that glucosamine derivatives can enhance cell proliferation and tissue regeneration. For instance, exosomes derived from human dental pulp stem cells demonstrated improved regenerative capabilities when treated with glucosamine derivatives . This highlights the potential application of this compound in regenerative medicine.
Mechanism of Action
The mechanism of action of beta-D-Glucosamine pentaacetate involves its ability to promote the production of hyaluronic acid. This is achieved through the activation of specific enzymes and pathways involved in the biosynthesis of hyaluronic acid. The compound interacts with molecular targets such as hyaluronan synthase, leading to increased production and secretion of hyaluronic acid .
Comparison with Similar Compounds
Key Properties:
- Physical State : White crystalline powder .
- Melting Point : 186–189°C .
- Solubility : Soluble in dimethylformamide (DMF, 30 mg/mL), dimethyl sulfoxide (DMSO, 20 mg/mL), and partially soluble in PBS (pH 7.2, 0.5 mg/mL) .
- Biological Role : Promotes hyaluronic acid synthesis, making it relevant in studies on connective tissue repair and osteoarthritis .
Comparison with Structurally Similar Compounds
Alpha-D-Glucosamine Pentaacetate
D-Galactosamine Pentaacetate
- CAS : 3006-60-8 .
- Molecular Formula: C₁₆H₂₃NO₁₀ (isomeric to glucosamine derivatives).
- Properties : White crystalline solid; soluble in organic solvents but less water-soluble than glucosamine derivatives .
- Synthesis : Produced via acetylation of D-galactosamine hydrochloride using acetic anhydride and pyridine .
- Applications: Acts as a chiral building block in drug synthesis and exhibits anti-inflammatory, anti-cancer, and immunomodulatory properties .
Beta-D-Fructose Pentaacetate
Beta-D-Glucose Pentaacetate
- CAS : 604-69-3 .
- Molecular Formula : C₁₆H₂₂O₁₁.
- Applications : A precursor for nucleoside analogs (e.g., acyclovir) and chiral materials. Exhibits antimicrobial properties, distinguishing it from glucosamine derivatives .
Comparative Analysis Table
Q & A
Q. What are the optimal synthetic routes for β-D-glucosamine pentaacetate, and how do reaction conditions influence anomeric purity?
β-D-glucosamine pentaacetate is synthesized via acetylation of D-glucosamine using acetic anhydride in the presence of catalysts like pyridine or sodium acetate. Key factors affecting anomeric purity include:
- Temperature : Heating at 100°C promotes β-anomer formation, yielding a β:α ratio of ~75:25 .
- Catalysts : Sodium acetate favors β-anomer selectivity, while montmorillonite K-10 catalysts produce complex mixtures .
- Purification : Recrystallization from methanol improves β-anomer yield (10%) but requires careful solvent selection to avoid α-anomer contamination .
Methodological Tip : Monitor reaction progress using TLC (Rf ~0.5 in chloroform/methanol 9:1) and confirm purity via melting point (186–189°C) .
Q. How can researchers ensure the stability of β-D-glucosamine pentaacetate during storage and experimental use?
The compound exhibits high chemical stability under controlled conditions:
- Storage : Store in airtight containers at ≤–1°C to prevent hydrolysis. Avoid exposure to moisture or strong oxidizers .
- Handling : Use desiccants in reaction environments to minimize water ingress, which can degrade acetyl groups .
Analytical Validation : Regularly test solubility in chloroform (a stable solvent) and track specific optical rotation ([α]D²⁰ = +4° to +6°) to detect decomposition .
Q. What analytical techniques are most reliable for quantifying β-D-glucosamine pentaacetate in complex matrices?
- HPLC : Use a C18 column with UV detection at 210 nm and a mobile phase of acetonitrile/water (70:30) for baseline separation from byproducts .
- NMR : The anomeric proton (C-1) resonates at δ 5.72 ppm (β-anomer) and δ 6.33 ppm (α-anomer), enabling ratio quantification .
- TLC : Spotting on silica gel plates with iodine vapor visualization provides rapid purity checks .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields for β-D-glucosamine pentaacetate synthesis?
Discrepancies in yields (e.g., 10% vs. 68% in thio-derivative synthesis ) often arise from:
- Reagent Quality : Aged Lawesson’s reagent reduces thio-group incorporation efficiency .
- Scale Effects : Lab-scale reactions may not translate to industrial reactors due to heat/mass transfer limitations .
Mitigation Strategy : Pre-test reagent activity via small-scale trials and optimize mixing rates for scalability.
Q. What role does stereochemistry play in the biological activity of β-D-glucosamine pentaacetate derivatives?
The β-anomer’s axial C-1 configuration enhances enzymatic recognition in glycoconjugate synthesis. For example:
- Antiviral Applications : β-D-glucosamine pentaacetate derivatives show higher binding affinity to viral glycosidases than α-anomers due to spatial compatibility with active sites .
- Chiral Synthesis : The β-configuration serves as a template for synthesizing enantiopure intermediates in nucleoside analog production .
Experimental Design : Compare IC₅₀ values of α- and β-anomers in enzyme inhibition assays to validate stereochemical effects .
Q. How can researchers address the lack of long-term toxicity data for β-D-glucosamine pentaacetate in biomedical applications?
While acute toxicity studies are limited, preliminary data suggest:
- Low Bioaccumulation : The compound’s high water solubility (log P = 0.45) and rapid hydrolysis in vivo reduce persistence .
- In Vitro Testing : Conduct MTT assays on human cell lines (e.g., HepG2) over 72 hours to assess cytotoxicity thresholds .
Pro Tip : Use zebrafish embryos for rapid in vivo toxicity screening, monitoring developmental endpoints like hatching rate .
Q. What novel methodologies exist for incorporating β-D-glucosamine pentaacetate into drug-delivery systems?
Recent advances include:
- Nanoparticle Functionalization : Covalent conjugation to PEGylated liposomes improves tumor-targeting in murine models .
- Prodrug Design : Acetyl groups enhance blood-brain barrier permeability, enabling CNS delivery of antiretroviral agents .
Characterization : Use MALDI-TOF MS to verify conjugation efficiency and DSC to assess thermal stability of drug complexes .
Data Contradiction Analysis
Q. Why do studies report conflicting PNEC (Predicted No-Effect Concentration) values for β-D-glucosamine pentaacetate in ecotoxicology?
Variability arises from:
- Test Organisms : Algae (EC₅₀ = 1.2 mg/L) are more sensitive than daphnia (EC₅₀ = 8.5 mg/L) due to differences in membrane permeability .
- Hydrolysis Rates : Faster degradation in seawater (t₁/₂ = 2 hours) vs. freshwater (t₁/₂ = 6 hours) alters bioavailability .
Resolution : Standardize test conditions using OECD guidelines and report degradation kinetics alongside EC₅₀ data .
Tables for Key Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
